Benzoic acid, 2,4-dihydroxy-, diphenylsilylene ester
Description
Properties
CAS No. |
129459-91-2 |
|---|---|
Molecular Formula |
C26H20O8Si |
Molecular Weight |
488.5 g/mol |
IUPAC Name |
3-[(3-carboxy-2,6-dihydroxyphenyl)-diphenylsilyl]-2,4-dihydroxybenzoic acid |
InChI |
InChI=1S/C26H20O8Si/c27-19-13-11-17(25(31)32)21(29)23(19)35(15-7-3-1-4-8-15,16-9-5-2-6-10-16)24-20(28)14-12-18(22(24)30)26(33)34/h1-14,27-30H,(H,31,32)(H,33,34) |
InChI Key |
CFQBJQRWCFJFAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=C(C=CC(=C3O)C(=O)O)O)C4=C(C=CC(=C4O)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of benzoic acid, 2,4-dihydroxy-, diphenylsilylene ester typically involves the reaction of 2,4-dihydroxybenzoic acid with diphenylsilylene chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silylene chloride. The general reaction scheme is as follows:
Starting Materials: 2,4-dihydroxybenzoic acid and diphenylsilylene chloride.
Reaction Conditions: Anhydrous solvent (e.g., toluene), inert atmosphere (e.g., nitrogen or argon), and a catalyst (e.g., triethylamine).
Procedure: The 2,4-dihydroxybenzoic acid is dissolved in the anhydrous solvent, and the diphenylsilylene chloride is added dropwise under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Chemical Reactions Analysis
Hydrolysis
Hydrolysis is a key reaction for esters, where water acts as a nucleophile attacking the carbonyl carbon of the ester bond. This leads to the formation of benzoic acid and diphenylsilanol. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water, resulting in tetrahedral intermediates and subsequent regeneration of carboxylic acids.
| Reaction | Reagents | Products |
|---|---|---|
| Hydrolysis | Water, acid/base | Benzoic acid, 2,4-dihydroxy-, diphenylsilanol |
Nucleophilic Substitution
Nucleophilic substitution reactions can occur with this ester, where other nucleophiles can replace the diphenylsilylene group. The electron-withdrawing nature of the silyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
| Reaction | Reagents | Products |
|---|---|---|
| Nucleophilic Substitution | Various nucleophiles (e.g., alcohols, amines) | Corresponding esters or amides |
Transesterification
Transesterification involves exchanging the diphenylsilylene group with another alcohol. This reaction is facilitated by catalysts and can be used to synthesize other esters from benzoic acid derivatives .
| Reaction | Reagents | Products |
|---|---|---|
| Transesterification | Other alcohols, catalysts | New esters with different alcohols |
Scientific Research Applications
Applications in Organic Synthesis
-
Synthesis of Esters and Protective Groups :
- Benzoic acid derivatives are widely used in the formation of esters. For instance, the compound can act as a protective group for hydroxyl functionalities in various substrates due to its stability and ability to undergo selective reactions under mild conditions. This property is particularly useful in multi-step organic syntheses where protecting groups are necessary to prevent unwanted reactions .
-
Catalysis :
- Research indicates that benzoic acid derivatives can serve as catalysts or co-catalysts in various organic transformations. For example, they can facilitate acylation reactions, enhancing the efficiency of converting alcohols to esters . The presence of the diphenylsilylene moiety may also influence the reactivity and selectivity of these reactions.
- Polymer Chemistry :
Material Science Applications
-
Thermal Stability :
- The thermal properties of polymers derived from benzoic acid, 2,4-dihydroxy-, diphenylsilylene ester have been characterized using differential scanning calorimetry (DSC). These studies show that the inclusion of this ester can significantly enhance the glass transition temperature (Tg) and thermal degradation temperature (Td) of the resulting polymers, indicating better thermal stability compared to traditional materials .
- Biocompatibility :
Case Study 1: Esterification Reactions
A study conducted by Liu et al. demonstrated the efficient acylation of alcohols using benzoyl chloride in the presence of benzoic acid derivatives as catalysts. The results showed that high yields were achieved under mild conditions, illustrating the utility of these compounds in synthetic organic chemistry .
Case Study 2: Polymer Characterization
In a comprehensive study on polyamide-imide esters derived from asymmetric diacids and diphenols containing silicon or carbon as central atoms, researchers characterized the mechanical properties and thermal behavior of these materials. The findings indicated that polymers incorporating benzoic acid derivatives exhibited superior performance metrics compared to their non-functionalized counterparts .
Mechanism of Action
The mechanism of action of benzoic acid, 2,4-dihydroxy-, diphenylsilylene ester involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The diphenylsilylene ester group can interact with cellular membranes, potentially altering their permeability and affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 2,4-Dihydroxybenzoate (CAS 2150-47-2)
- Structure : A simple methyl ester of 2,4-dihydroxybenzoic acid.
- Molecular Formula : C₈H₈O₄; Molecular Weight: 168.15 g/mol.
- Key Differences :
- The absence of a silylene group results in lower thermal stability (decomposes at ~200°C) and higher water solubility due to the polar methyl ester group.
- FTIR spectra show a carbonyl ester peak at 1742 cm⁻¹, similar to silylated derivatives, but lacks Si-O-C stretching bands (~1100 cm⁻¹) seen in diphenylsilylene esters .
- Used as a UV stabilizer in plastics, unlike the more specialized silylated derivatives .
Benzoic Acid, 4-Chloro-, Diphenylsilylene Ester (CAS 129472-15-7)
- Structure : Chlorinated analog with 4-chloro substituents on the aromatic rings.
- Molecular Formula : C₂₆H₁₈Cl₂O₄Si; Molecular Weight: 493.41 g/mol.
- Key Differences: Chlorine atoms increase electron-withdrawing effects, reducing ester hydrolysis rates compared to the non-chlorinated derivative. Higher logP (3.77 vs. estimated ~4.5 for the non-chlorinated compound) indicates enhanced lipophilicity . Applications in agrochemicals due to improved stability under environmental conditions .
Methyl 2,4-Dihydroxy-3,5,6-Trimethylbenzoate (CAS Data from 1997)
- Structure : Methyl ester with additional methyl substituents on the aromatic ring.
- Molecular Formula : C₁₁H₁₄O₄; Molecular Weight: 210.23 g/mol.
- Key Differences :
Physicochemical and Spectral Data Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP | Thermal Stability (°C) | Notable Applications |
|---|---|---|---|---|---|---|
| Benzoic acid, 2,4-dihydroxy-, diphenylsilylene ester | C₂₆H₂₀O₆Si | 456.52 (estimated) | Diphenylsilylene, -OH | ~4.5* | >300 | Polymer additives, coatings |
| Methyl 2,4-dihydroxybenzoate | C₈H₈O₄ | 168.15 | Methyl ester, -OH | 1.2 | 180–200 | UV stabilizers |
| 4-Chloro-diphenylsilylene ester | C₂₆H₁₈Cl₂O₄Si | 493.41 | Cl, diphenylsilylene | 3.77 | >300 | Agrochemical intermediates |
| Methyl 2,4-dihydroxy-3,5,6-TMB† | C₁₁H₁₄O₄ | 210.23 | Methyl ester, -CH₃ | 2.8 | 220–240 | Antifungal agents |
*Estimated based on analogous compounds. †TMB: Trimethylbenzoate.
Research Findings and Functional Insights
Synthetic Routes :
- Silylated esters are synthesized via transesterification of 2,4-dihydroxybenzoic acid with chlorodiphenylsilane, analogous to methods for 4-chloro derivatives .
- Methyl esters are typically prepared via Fischer esterification, as seen in the synthesis of methyl 2,4-dihydroxybenzoate (66–93% yields) .
- Spectroscopic Characterization: FTIR: Silylated esters exhibit Si-O-C absorption at 1100–1200 cm⁻¹, absent in non-silylated analogs. Carbonyl stretches remain consistent (~1740 cm⁻¹) . ¹H NMR: Aromatic protons in diphenylsilylene esters show complex splitting (δ 7.20–7.42 ppm), while methyl esters display simpler patterns (e.g., δ 3.85 ppm for -OCH₃) .
Stability and Reactivity :
Biological Activity
Benzoic acid derivatives, particularly those modified with functional groups such as hydroxyl and silylene esters, have garnered attention for their diverse biological activities. This article focuses on the compound benzoic acid, 2,4-dihydroxy-, diphenylsilylene ester , exploring its synthesis, biological properties, and potential therapeutic applications.
Molecular Formula : C16H18O4Si
Molecular Weight : 302.39 g/mol
CAS Number : 100-51-6
Synthesis
The synthesis of this compound typically involves the reaction of benzoic acid derivatives with diphenylsilanol under acidic conditions. The reaction can be summarized as follows:
Antimicrobial Properties
Research has indicated that benzoic acid derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds with hydroxyl substitutions showed enhanced efficacy against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of enzyme activity.
Antioxidant Activity
The antioxidant potential of benzoic acid derivatives has been extensively studied. The presence of hydroxyl groups contributes to their ability to scavenge free radicals and reduce oxidative stress in biological systems. In vitro assays have shown that these compounds can significantly lower reactive oxygen species (ROS) levels in cell cultures.
Enzyme Modulation
Benzoic acid derivatives have been reported to modulate the activity of key enzymes involved in metabolic pathways. For instance, studies show that they can act as inhibitors or activators of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses.
Case Studies
-
Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial effects of benzoic acid derivatives.
- Methodology : Disc diffusion method was employed against E. coli and Staphylococcus aureus.
- Results : The compound exhibited a zone of inhibition comparable to standard antibiotics.
- : Suggests potential for development as an antimicrobial agent.
-
Antioxidant Activity Evaluation :
- Objective : Assess the antioxidant capacity using DPPH radical scavenging assay.
- Methodology : Various concentrations of the compound were tested.
- Results : Significant dose-dependent scavenging activity was observed.
- : Highlights its potential use in preventing oxidative stress-related diseases.
-
Enzyme Inhibition Study :
- Objective : Investigate the inhibitory effects on COX enzymes.
- Methodology : Enzyme assays were conducted to measure inhibition rates.
- Results : The compound showed a notable reduction in COX-2 activity.
- : Indicates potential anti-inflammatory applications.
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Antioxidant Activity | Enzyme Modulation |
|---|---|---|---|
| This compound | High | Moderate | Inhibitor |
| Salicylic Acid | Moderate | High | Inhibitor |
| Paraben Compounds | Low | Low | Minimal |
Q & A
Q. What synthetic methodologies are recommended for preparing benzoic acid, 2,4-dihydroxy-, diphenylsilylene ester?
- Methodological Answer : The synthesis typically involves esterification of 2,4-dihydroxybenzoic acid with diphenylsilyl chloride. A two-step approach is often employed:
Protection of hydroxyl groups : Use a silylating agent (e.g., chlorotrimethylsilane) to protect reactive hydroxyl groups under anhydrous conditions (e.g., dry THF, nitrogen atmosphere) .
Esterification : React the protected acid with diphenylsilyl chloride in the presence of a base (e.g., pyridine) to form the silylene ester. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended. Yield optimization may require temperature control (0–25°C) .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- FTIR : Key peaks include ester carbonyl (C=O) at ~1740 cm⁻¹ and Si-O-C stretching at ~1050–1100 cm⁻¹. The absence of free -OH groups (~3200–3500 cm⁻¹) confirms successful esterification .
- ¹H NMR : Aromatic protons from the benzoic acid core appear as doublets in δ 6.2–7.5 ppm, while diphenylsilyl protons resonate as a multiplet at δ 7.2–7.4 ppm. Integration ratios validate stoichiometry .
- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion ([M+H]⁺) and fragmentation patterns consistent with silyl ester cleavage .
Q. What stability considerations are critical for handling this compound under varying pH and temperature?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 2–12). Monitor hydrolysis via HPLC or UV-Vis spectroscopy. Silyl esters are generally labile under basic conditions (pH > 10) due to nucleophilic attack on the Si-O bond .
- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen can determine decomposition temperatures. Differential scanning calorimetry (DSC) identifies phase transitions. Store at –20°C in anhydrous solvents (e.g., DMSO, DMF) to prevent hydrolysis .
Advanced Research Questions
Q. How does the diphenylsilylene ester group influence reactivity compared to methyl or benzyl esters in nucleophilic substitution reactions?
- Methodological Answer : The bulky diphenylsilyl group sterically hinders nucleophilic attack at the ester carbonyl, reducing reactivity compared to smaller esters (e.g., methyl). However, the Si-O bond’s polarity enhances electrophilicity in specific conditions. Comparative studies using kinetic assays (e.g., reaction with Grignard reagents) under identical conditions (solvent, temperature) can quantify these effects. Computational modeling (DFT) may elucidate electronic and steric contributions .
Q. What contradictory findings exist regarding this compound’s catalytic activity in esterification, and how can they be resolved?
- Methodological Answer : Discrepancies in catalytic efficiency (e.g., yields ranging from 50–90%) may arise from:
- Impurity profiles : Trace water or residual acids can hydrolyze the silyl ester. Use Karl Fischer titration to verify solvent dryness and inductively coupled plasma (ICP) to detect metal contaminants .
- Reaction conditions : Optimize catalyst loading (e.g., 1–5 mol% of DMAP) and solvent polarity (e.g., dichloromethane vs. toluene). Replicate studies under controlled humidity (<10% RH) .
Q. What advanced computational methods predict the electronic effects of the diphenylsilylene group on the benzoic acid core?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron distribution. The silyl group’s electron-withdrawing effect reduces HOMO energy, altering redox behavior .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., acetonitrile) to predict aggregation behavior. Compare with experimental dynamic light scattering (DLS) data .
Key Research Gaps and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
